2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester is an organic compound with the molecular formula C8H13NO3S. This compound is a derivative of 2-butenoic acid and is characterized by the presence of a methylthio group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester typically involves the esterification of 2-butenoic acid derivatives. One common method is the reaction of 3-methyl-2-butenoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, ethyl ester: Similar structure but lacks the methylthio group.
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Methyl-2-butenoic acid: The parent acid without esterification.
Uniqueness
2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
50335-49-4 |
---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(methylsulfanylcarbonylamino)but-2-enoate |
InChI |
InChI=1S/C9H15NO3S/c1-5-13-8(11)7(6(2)3)10-9(12)14-4/h5H2,1-4H3,(H,10,12) |
InChI Key |
HFSVWAYYGHCJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)NC(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.